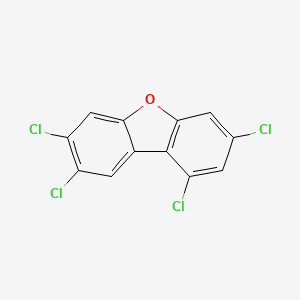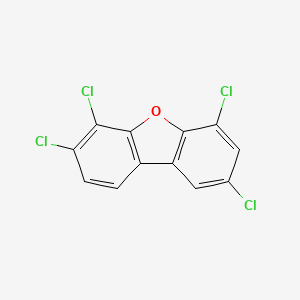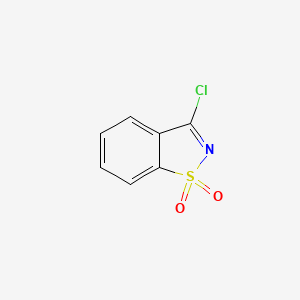
Chlorure de pseudosaccharine
Vue d'ensemble
Description
Pseudosaccharin chloride is a chemical compound that reacts with primary and secondary amines to form crystalline amidine compounds, which are noted for their exceptional stability. The reaction with amines is faster than hydrolysis, allowing it to be carried out in the presence of water. Pseudosaccharin ethers can also be cleaved by primary and secondary amines to yield the same amidine compounds .
Synthesis Analysis
The synthesis of pseudo-oligosaccharides, which are structurally related to pseudosaccharin chloride, involves complex chemical pathways and the use of unusual enzymes. These compounds are synthesized as secondary metabolites by microbes and have significant biological activities . Additionally, the synthesis of pseudoacarviosin, a pseudo-1,4'-N-linked disaccharide, involves a palladium-catalyzed coupling reaction of a pseudoglycosyl chloride, which is a key step in the synthesis of compounds related to pseudosaccharin chloride .
Molecular Structure Analysis
Pseudosaccharin chloride forms amidine compounds upon reaction with amines. The molecular structure of these amidine compounds is characterized by their stability and crystalline nature. The presence of a pseudoanomeric center is crucial for the activity of these compounds, as seen in the synthesis of the first pseudo-C-disaccharide, which includes an amino-functionality at this center .
Chemical Reactions Analysis
Pseudosaccharin chloride's reactivity with amines to form amidine compounds is a key chemical reaction. This reaction is preferred over hydrolysis due to its faster rate, indicating that pseudosaccharin chloride has a high affinity for amines. The cleavage of pseudosaccharin ethers by amines to form the same amidine compounds further demonstrates the compound's reactivity and potential for forming stable linkages .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of pseudosaccharin chloride are not detailed in the provided papers, the stability of the amidine compounds formed from its reactions suggests that pseudosaccharin chloride is a robust reagent in chemical synthesis. Its ability to react in the presence of water without undergoing hydrolysis indicates that it has a relatively low reactivity with water, which is a valuable property in organic synthesis .
Applications De Recherche Scientifique
Science de l'environnement : Traitement des contaminants des champs pétrolifères
Le chlorure de pseudosaccharine a été étudié pour son potentiel dans le traitement des contaminants des champs pétrolifères. La recherche indique que des composés comme le this compound peuvent être utilisés pour induire l'auto-assemblage de surfactants en agrégats micellaires, qui agissent comme des modèles pour la création de matériaux d'adsorption avec des structures de pores multi-niveaux . Ces matériaux sont prometteurs pour le traitement efficace des contaminants macromoléculaires tels que la lignite sulfonatée, couramment trouvée dans les eaux usées des champs pétrolifères.
Pharmacologie : Développement de médicaments
Bien que des données pharmacologiques détaillées sur le this compound ne soient pas facilement disponibles, sa classe structurale, les benzothiazoles, sont connues pour diverses activités thérapeutiques. Les benzothiadiazines dioxides, un échafaudage apparenté, ont des applications allant des traitements antimicrobiens aux traitements antihypertenseurs . Le potentiel du this compound dans le développement de médicaments pourrait être important, compte tenu de la large gamme d'activités présentées par ses parents chimiques.
Science des matériaux : Développement d'adsorbants
Les propriétés structurales uniques du this compound en font un candidat pour le développement de nouveaux matériaux adsorbants. Sa capacité à former des structures hiérarchiques avec une grande surface spécifique pourrait être utilisée pour créer des adsorbants pour des applications environnementales, telles que la purification de l'eau et l'élimination des polluants .
Chimie analytique : Chromatographie d'échange d'ions
Le this compound pourrait être étudié comme phase stationnaire en chromatographie d'échange d'ions. Sa structure chimique suggère un potentiel pour la séparation des ions métalliques en fonction de leurs complexes chlorure, fluorure, nitrate ou sulfate . Cette application pourrait être particulièrement utile dans les méthodes analytiques pour les analyses environnementales et pharmaceutiques.
Chimie médicinale : Echafaudage pour la synthèse de médicaments
Le système cyclique benzothiadiazine dioxyde, auquel appartient le this compound, a été utilisé dans la synthèse de divers composés pharmacologiquement actifs. Cela inclut les agents antihypertenseurs, diurétiques et anticancéreux . Le this compound pourrait servir d'échafaudage original pour le développement de nouveaux agents thérapeutiques.
Recherche antimicrobienne : Synthèse de dérivés
La recherche sur les propriétés antimicrobiennes des dérivés de benzothiadiazine suggère que le this compound pourrait être modifié pour améliorer son activité antimicrobienne. La synthèse de nouveaux dérivés pourrait conduire à la découverte d'agents antimicrobiens puissants .
Mécanisme D'action
Propriétés
IUPAC Name |
3-chloro-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJRJPHNPIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205255 | |
| Record name | Pseudosaccharin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
567-19-1 | |
| Record name | Pseudosaccharin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudosaccharin chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14628 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pseudosaccharin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pseudosaccharin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOSACCHARIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


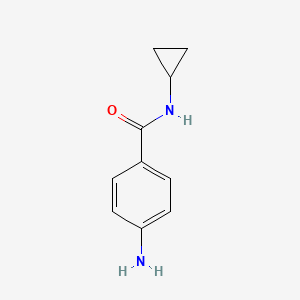

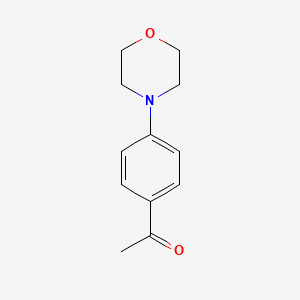

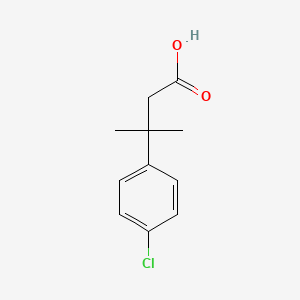
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)




